(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid
Overview
Description
“(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BO2Si . It is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of “(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a trimethylsilyl ethynyl group (C≡C-Si(CH3)3) . The molecular weight of the compound is 218.13 g/mol .
Physical And Chemical Properties Analysis
“(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 218.13 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .
Scientific Research Applications
1. Synthesis of Organic Light Emitting Diodes (OLEDs) The compound can be used to prepare a 2-phenylpyridine ligand, which is used in the synthesis of Ir (III) complex applicable in the OLEDs .
2. Preparation of Biphenyl Derived Amino Acids This compound can serve as an intermediate in the preparation of biphenyl derived amino acids .
3. Synthesis of Triphenylene-Based Electron Transport Materials It can be used as a starting material for the synthesis of triphenylene-based electron transport materials .
Proteomics Research
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets via the formation of cyclic boronate esters with diols in biological systems . This interaction can lead to changes in the activity of the target molecule.
Biochemical Pathways
Boronic acids are often used in organic synthesis, including the suzuki-miyaura cross-coupling reaction, which forms carbon-carbon bonds . This suggests that the compound could potentially affect pathways involving the formation or cleavage of carbon-carbon bonds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . Its molecular weight is 218.14 , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of diols can influence the action, efficacy, and stability of boronic acids . For instance, the compound is stable at room temperature but should be stored in a refrigerator . Additionally, the formation of boronate esters is pH-dependent, typically occurring at physiological pH .
properties
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXXSJYZORMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675350 | |
Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
630127-51-4 | |
Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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